
5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID
Overview
Description
5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzoic acid, featuring a bromine atom, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID typically involves multi-step reactions. One common method starts with the bromination of 3-methoxy-4-methylbenzoic acid, followed by further functional group transformations . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, with solvents such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include 3-amino-4-methoxy-5-methylbenzoic acid or 3-thio-4-methoxy-5-methylbenzoic acid.
Oxidation: Products include 3-bromo-4-methoxy-5-methylbenzaldehyde or 3-bromo-4-methoxy-5-methylbenzoic acid.
Reduction: Products include 3-bromo-4-methoxy-5-methylbenzyl alcohol.
Scientific Research Applications
5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure but lacks the methyl group.
4-Bromo-3-methylbenzoic acid: Similar structure but lacks the methoxy group.
3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
5-BROMO-4-METHOXY-3-METHYLBENZOIC ACID is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the benzene ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
5-Bromo-4-methoxy-3-methylbenzoic acid is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data and research findings.
This compound has the molecular formula and a molecular weight of approximately 229.07 g/mol. The compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid structure. The electron-withdrawing effect of the bromine atom combined with the electron-donating nature of the methoxy group significantly influences its reactivity and interactions with biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Bromination of 4-Methoxy-3-methylbenzoic Acid : Utilizing bromine in the presence of a catalyst such as iron chloride.
- Nucleophilic Substitution Reactions : Employing reagents like N-bromosuccinimide (NBS) in suitable solvents to facilitate bromination at the desired position.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related compounds can inhibit fungi such as Cytospora mandshurica and Coniella diplodiella, suggesting potential applications in agriculture as fungicides .
Protein Degradation Pathways
In vitro studies have demonstrated that benzoic acid derivatives can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This is particularly relevant for aging-related decline in proteostasis. The compounds were found to activate cathepsins B and L, which are crucial for protein degradation .
Case Studies
- Study on Proteasome Activity : A study evaluated the effects of various benzoic acid derivatives on proteasomal activity in human fibroblasts. It was found that certain compounds significantly enhanced chymotrypsin-like activity, indicating their potential as modulators of proteostasis .
- Agricultural Applications : Research on 3-bromo-4-methoxybenzoic acid highlighted its efficacy in controlling crop pests and enhancing plant growth regulation. This suggests that similar compounds may also possess beneficial agricultural properties .
Comparative Analysis
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Antimicrobial, enhances proteasome activity | Contains both bromine and methoxy groups |
3-Bromo-4-Methoxybenzoic Acid | Effective against specific plant pathogens | Demonstrated agricultural applications |
2-Chloro-4-Methylbenzoic Acid | Antifungal properties | Lacks bromine substitution; different reactivity |
Properties
IUPAC Name |
3-bromo-4-methoxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)4-7(10)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHQYRNZHDJCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701671 | |
Record name | 3-Bromo-4-methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808750-20-1 | |
Record name | 3-Bromo-4-methoxy-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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